molecular formula C9H14ClNO B1604007 2-Phenoxypropylamine CAS No. 6437-49-6

2-Phenoxypropylamine

Cat. No. B1604007
CAS RN: 6437-49-6
M. Wt: 187.66 g/mol
InChI Key: CGOBBGUREQJPPH-UHFFFAOYSA-N
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Description

2-Phenoxypropylamine is a compound that has been synthesized from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . It has a molecular weight of 187.66 g/mol . The compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-Phenoxypropylamine involves a series of reactions including Leukart reductive amination, acylation, and substitution . The process is simple and moderate, and the desired products have been synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .


Molecular Structure Analysis

The molecular formula of 2-Phenoxypropylamine is C9H14ClNO . The InChI key is CGOBBGUREQJPPH-UHFFFAOYSA-N . The compound has a rotatable bond count of 3 and a topological polar surface area of 35.2 Ų .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Phenoxypropylamine have been described in the literature . The hydrochloric acid salt of roxatidine acetic ester was prepared in 28.8% yield by the reaction of 3 with AcOK .


Physical And Chemical Properties Analysis

2-Phenoxypropylamine has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is insoluble in water .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

2-Phenoxypropylamine is used in the synthesis of Roxatidine Acetate , a H2-receptor antagonist used for the control of peptic ulcer disease . The introduction of Roxatidine Acetate has led to intense synthetic efforts by medicinal chemists in this therapeutic area to prepare highly efficacious drugs with greater potency and lower toxicity .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of Roxatidine Acetate involves a series of reactions including Leukart reductive amination, acylation, and substitution . On the basis of the bioisosterism principle, phenoxypropylamines were prepared from compound 3 using primary amines . The process is simple and moderate. The desired products were synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .

Thorough Summary of the Results or Outcomes Obtained

From the biological activity results, it was found that two of the synthesized compounds showed significant gastric acid antisecretory activity . The hydrochloric acid salt of Roxatidine Acetic Ester 4 was prepared in 28.8% yield by the reaction of 3 with AcOK .

Application in the Field of Pharmaceutical Chemistry

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry .

Comprehensive and Detailed Summary of the Application

2-Phenoxypropylamine is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .

Application in the Field of Biochemistry

Specific Scientific Field

The specific scientific field is Biochemistry .

Comprehensive and Detailed Summary of the Application

2-Phenoxypropylamine is used in the synthesis of phenoxypropylamine derivatives . These derivatives have been evaluated for their gastric acid antisecretory activity .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of phenoxypropylamine derivatives involves a series of reactions starting from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . Six phenoxypropylamine derivatives were then synthesized by the reaction of this compound with primary amines, followed by oxalic acid to obtain their corresponding salts .

Thorough Summary of the Results or Outcomes Obtained

From the biological activity results, it was found that two of the synthesized compounds showed significant gastric acid antisecretory activity . The desired products were synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .

Safety And Hazards

The safety data sheet for 2-Phenoxypropylamine indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-phenoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRPWKSZPLYUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypropylamine

CAS RN

6437-49-6
Record name 2-Phenoxy-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6437-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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